molecular formula C4H8N2O2S2 B1418312 N-(2-isothiocyanatoethyl)methanesulfonamide CAS No. 1155623-89-4

N-(2-isothiocyanatoethyl)methanesulfonamide

Cat. No. B1418312
M. Wt: 180.3 g/mol
InChI Key: AAZVAWKFTJNUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-isothiocyanatoethyl)methanesulfonamide is a chemical compound with the molecular formula C4H8N2O2S2 . It is available for purchase for research use.


Molecular Structure Analysis

The molecular structure of N-(2-isothiocyanatoethyl)methanesulfonamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular formula is C4H8N2O2S2, with an average mass of 180.249 Da and a monoisotopic mass of 180.002716 Da .


Chemical Reactions Analysis

The specific chemical reactions involving N-(2-isothiocyanatoethyl)methanesulfonamide are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, it’s recommended to refer to specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-isothiocyanatoethyl)methanesulfonamide, such as boiling point and storage conditions, are not specified in the search results .

Scientific Research Applications

Chemoselective N-Acylation Reagents

  • Chemoselectivity : N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, related to N-(2-isothiocyanatoethyl)methanesulfonamide, are developed as chemoselective N-acylation reagents. Their chemoselectivity has been researched, providing insights into their potential applications in organic synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Pd-Catalyzed N-Arylation

  • Cross-Coupling : Methanesulfonamide, closely related to the compound , is used in Pd-catalyzed cross-coupling with aryl bromides and chlorides. This method is valuable in the synthesis of complex organic molecules, such as dofetilide (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Molecular Conformation and NMR Studies

  • Quantum Chemical Investigation : N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, structurally similar to N-(2-isothiocyanatoethyl)methanesulfonamide, have been studied using DFT quantum chemical methods. These studies provide insights into molecular conformation, NMR chemical shifts, and vibrational transitions, which are essential for understanding the behavior of these molecules in various environments (Karabacak, Cinar, & Kurt, 2010).

Catalysis in Water

  • Ligand-Free Copper(I)-Oxide Catalysis : The cross-coupling of methanesulfonamide and aryl iodides under ligand-free copper(I)-oxide-catalyzed conditions in water has been reported. This method is a practical approach to synthesize N-arylated methanesulfonamides, which are useful in various synthetic applications (Tan, Teo, & Seow, 2014).

Carbonic Anhydrase Inhibition

Acid Catalysis

  • Sharpless Asymmetric Dihydroxylation : Studies have been conducted on the role of methanesulfonamide as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylation. This sheds light on its use in specific catalytic processes (Junttila & Hormi, 2009).

Safety And Hazards

The safety and hazards associated with N-(2-isothiocyanatoethyl)methanesulfonamide are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Relevant Papers The search results do not provide specific papers on N-(2-isothiocyanatoethyl)methanesulfonamide. For a comprehensive analysis, it’s recommended to conduct a thorough literature review in scientific databases .

properties

IUPAC Name

N-(2-isothiocyanatoethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S2/c1-10(7,8)6-3-2-5-4-9/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZVAWKFTJNUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-isothiocyanatoethyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-isothiocyanatoethyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-isothiocyanatoethyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-isothiocyanatoethyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-isothiocyanatoethyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-isothiocyanatoethyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-isothiocyanatoethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.